N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitro-3a,7a-dihydro-1-benzothiophene-2-carboxamide
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Overview
Description
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological activity can be greatly affected by the substituents on the thiazole ring .
Molecular Structure Analysis
The compound contains a benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties, which suggests a potential role in targeting enzymes or receptors involved in cellular processes. The presence of the nitro group and carboxamide group could further influence the molecule’s properties and interactions with biological targets.Scientific Research Applications
Synthesis and Biological Evaluation
Research on benzothiazole derivatives highlights their potent antitumor properties. For instance, certain benzothiazole compounds have been designed to exhibit selective cytotoxicity against tumorigenic cell lines, demonstrating significant in vivo inhibitory effects on tumor growth without detailing the specific compound mentioned (Yoshida et al., 2005).
Anticancer Evaluation and Docking Study
Another study focused on synthesizing Schiff’s bases containing thiadiazole scaffold and benzamide groups. These compounds showed promising anticancer activity against various human cancer cell lines. Molecular docking studies predicted the action mechanism, highlighting the therapeutic potential of such chemical structures in anticancer treatments (Tiwari et al., 2017).
Antiparasitic Activity
Thiazolides, including nitazoxanide and its derivatives, exhibit a broad spectrum of activity against helminths, protozoa, enteric bacteria, and viruses. Studies have shown that modifications in the benzene ring of these compounds can significantly impact their antiparasitic activity, indicating the importance of structural variations in enhancing therapeutic efficacy (Esposito et al., 2005).
Future Directions
properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitro-3a,7a-dihydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S3/c1-8-19-15-13(26-8)5-3-11-16(15)28-18(20-11)21-17(23)14-7-9-6-10(22(24)25)2-4-12(9)27-14/h2-7,9,12H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRSEKRPCDTFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC5C=C(C=CC5S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitro-3a,7a-dihydro-1-benzothiophene-2-carboxamide |
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